molecular formula C12H13NO3 B3051541 2-Azetidinecarboxylicacid, 2-methyl-4-oxo-1-(phenylmethyl)- CAS No. 344765-41-9

2-Azetidinecarboxylicacid, 2-methyl-4-oxo-1-(phenylmethyl)-

Cat. No. B3051541
CAS RN: 344765-41-9
M. Wt: 219.24 g/mol
InChI Key: ZBFFDULPMGQBCG-UHFFFAOYSA-N
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Description

“2-Azetidinecarboxylicacid, 2-methyl-4-oxo-1-(phenylmethyl)-” is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol. It is a derivative of Azetidine-2-carboxylic acid (Aze or Azc), which is a plant non-protein amino acid homologue of proline . Aze is a heterocyclic, 4-membered ring with nitrogen as its heteroatom (an azetidine), and a carboxylic acid group substituted on one of the ring carbon atoms .


Synthesis Analysis

The synthesis of Azetidine-2-carboxylic acid, the parent compound of “2-Azetidinecarboxylicacid, 2-methyl-4-oxo-1-(phenylmethyl)-”, has been described in the literature. Optically inactive Aze was obtained in small yield from the neurotransmitter GABA by α-bromination, followed by removal of hydrogen bromide from the intermediate γ-amino-α-bromobutyric acid and ring closure by treatment with a barium hydroxide solution . An optically active Aze was obtained by treatment of α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids to yield γ-amino-α-chlorobutyric acid, followed by elimination of hydrogen chloride and cyclization by treatment with barium hydroxide .

properties

IUPAC Name

1-benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-12(11(15)16)7-10(14)13(12)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFFDULPMGQBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443091
Record name 2-Azetidinecarboxylicacid, 2-methyl-4-oxo-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

344765-41-9
Record name 2-Azetidinecarboxylicacid, 2-methyl-4-oxo-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azetidinecarboxylicacid, 2-methyl-4-oxo-1-(phenylmethyl)-
Reactant of Route 2
2-Azetidinecarboxylicacid, 2-methyl-4-oxo-1-(phenylmethyl)-
Reactant of Route 3
2-Azetidinecarboxylicacid, 2-methyl-4-oxo-1-(phenylmethyl)-
Reactant of Route 4
2-Azetidinecarboxylicacid, 2-methyl-4-oxo-1-(phenylmethyl)-
Reactant of Route 5
2-Azetidinecarboxylicacid, 2-methyl-4-oxo-1-(phenylmethyl)-
Reactant of Route 6
2-Azetidinecarboxylicacid, 2-methyl-4-oxo-1-(phenylmethyl)-

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